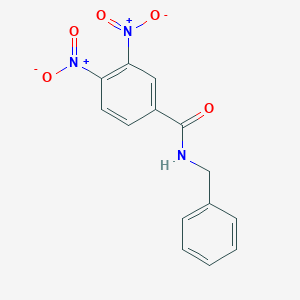

N-benzyl-3,4-dinitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-3,4-dinitrobenzamide is an organic compound belonging to the benzamide family It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide moiety and two nitro groups at the 3 and 4 positions of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-benzyl-3,4-dinitrobenzamide can be synthesized through the direct condensation of 3,4-dinitrobenzoic acid and benzylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of benzylamine to form the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-3,4-dinitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.

Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

Reduction: N-benzyl-3,4-diaminobenzamide.

Substitution: N-alkyl or N-aryl-3,4-dinitrobenzamide.

Oxidation: 3,4-dinitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

N-benzyl-3,4-dinitrobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial infections like tuberculosis.

Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: The compound and its derivatives are used to study enzyme inhibition and protein-ligand interactions.

Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-benzyl-3,4-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound inhibits the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. The inhibition of DprE1 disrupts cell wall synthesis, leading to the death of the bacterial cells . The nitro groups play a crucial role in the compound’s binding affinity and inhibitory activity.

Vergleich Mit ähnlichen Verbindungen

N-benzyl-3,4-dinitrobenzamide can be compared with other nitrobenzamide derivatives, such as:

N-alkyl-3,5-dinitrobenzamide: Similar in structure but with different alkyl groups, these compounds also exhibit antitubercular activity.

N-benzyl-3,5-dinitrobenzamide: Differing only in the position of the nitro groups, this compound has similar applications but may exhibit different reactivity and potency.

N-aryl-3,4-dinitrobenzamide: These compounds have aryl groups instead of benzyl groups and can be used in similar applications but may have different pharmacokinetic properties.

This compound stands out due to its specific substitution pattern, which can influence its reactivity and biological activity, making it a unique and valuable compound for various scientific and industrial applications.

Biologische Aktivität

N-benzyl-3,4-dinitrobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to the nitrogen atom of a dinitrobenzamide moiety. The presence of nitro groups at the 3 and 4 positions enhances its biological activity by enabling interactions with cellular targets.

- Molecular Formula : C₁₄H₁₁N₃O₅

- Molecular Weight : ~301.26 g/mol

The biological activity of this compound primarily involves the inhibition of key enzymes in bacterial cell wall synthesis. The nitro groups are believed to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that disrupt essential cellular processes. Specifically, it targets decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is crucial for mycobacterial cell wall biosynthesis .

Antimycobacterial Activity

This compound has been evaluated for its antitubercular properties. Research indicates that it exhibits potent activity against drug-susceptible strains of Mtb as well as multidrug-resistant strains.

Efficacy Data

A series of studies have reported the minimum inhibitory concentration (MIC) values for this compound against various strains:

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.0625 | Mycobacterium tuberculosis H37Rv |

| Derivative D6 | <0.016 | Multidrug-resistant Mtb |

These findings suggest that this compound and its derivatives could serve as promising leads for developing new antitubercular agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been investigated for antifungal activity. It has shown effectiveness against various fungal strains such as Candida albicans and Candida krusei. The mechanism behind this antifungal activity is thought to involve interference with cellular processes similar to those observed in bacterial systems .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and laboratory settings:

- Study on Antitubercular Activity :

- Antifungal Evaluation :

Eigenschaften

IUPAC Name |

N-benzyl-3,4-dinitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5/c18-14(15-9-10-4-2-1-3-5-10)11-6-7-12(16(19)20)13(8-11)17(21)22/h1-8H,9H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVERVVNTQKMFQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.